

Application Notes and Protocols for Herbicide Synthesis Using 2-Ethyl-6-methylaniline

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Compound of Interest

Compound Name: **2-Ethyl-6-methylaniline**

Cat. No.: **B166961**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of several commercially important chloroacetamide herbicides using **2-Ethyl-6-methylaniline** (MEA) as a key intermediate. The information compiled herein is sourced from scientific literature and patent documents to aid in research and development.

Metolachlor

Metolachlor is a widely used pre-emergent herbicide effective against a broad spectrum of annual grass and broadleaf weeds.^[1] The synthesis of metolachlor from **2-Ethyl-6-methylaniline** typically involves a two-step process: reductive amination followed by chloroacetylation.^[2]

1.1. Synthesis Pathway

The synthesis of racemic metolachlor begins with the reductive amination of **2-Ethyl-6-methylaniline** with methoxyacetone. This is followed by the chloroacetylation of the resulting N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine intermediate.^{[2][3]} The synthesis of the enantiomerically active (S)-metolachlor can be achieved through asymmetric hydrogenation of the intermediate imine.^[2]

1.2. Experimental Protocol: Synthesis of (S)-Metolachlor

This protocol describes an efficient synthesis of (S)-metolachlor with high enantiopurity.[\[4\]](#)

Step 1: Synthesis of (S)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine

- In a suitable reaction vessel, dissolve **2-Ethyl-6-methylaniline** and methoxyacetone in an organic solvent.
- Add a chiral hydrogenation catalyst, such as an Iridium complex with a phosphine-phosphoramidite ligand.[\[5\]](#)
- Pressurize the vessel with hydrogen gas (30 bar) and heat to 70°C for approximately 16 hours.[\[5\]](#)
- Monitor the reaction for the consumption of the starting materials.
- Upon completion, cool the reaction mixture, release the pressure, and remove the catalyst by filtration.
- Concentrate the filtrate under reduced pressure to obtain the crude (S)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)amine.

Step 2: Synthesis of (S)-Metolachlor

- Dissolve the crude amine from the previous step in a suitable solvent, such as toluene.
- Add an acid scavenger, for example, triethylamine.
- Cool the mixture and slowly add chloroacetyl chloride.
- Allow the reaction to proceed at room temperature for several hours.
- After the reaction is complete, wash the mixture with water to remove the triethylamine hydrochloride salt.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude (S)-metolachlor.
- The crude product can be further purified by vacuum distillation or column chromatography.

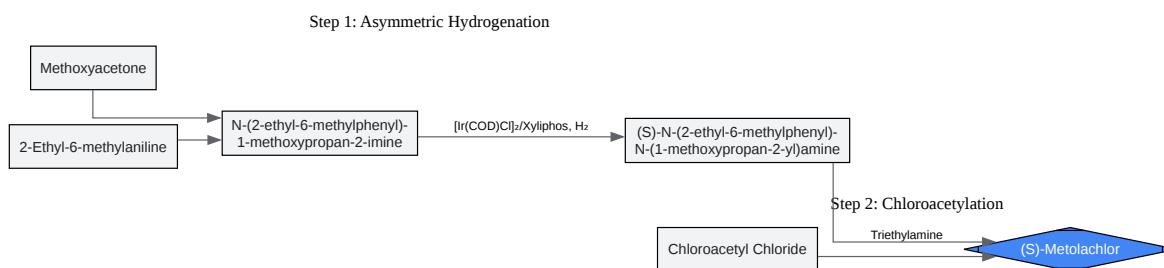
1.3. Quantitative Data

Parameter	Value	Reference
Step 1: Asymmetric Hydrogenation		
Reactants	2-Ethyl-6-methylaniline, Methoxyacetone	[2]
Catalyst		
Catalyst	[Ir(COD)Cl] ₂ with Xyliphos ligand	[3]
Solvent	Aprotic solvent	[5]
Temperature	70°C	[5]
Pressure	30 bar H ₂	[5]
Reaction Time	16 hours	[5]
Conversion	>98%	[5]
Enantiomeric Excess (ee)	>91% (S-isomer)	[5]
Step 2: Chloroacetylation		
Reactants	(S)-amine intermediate, Chloroacetyl chloride	[4]
Base	Triethylamine	[6]
Solvent	Toluene	[6]
Temperature	Room Temperature	[6]
Reaction Time	5 hours	[6]
Overall Yield	50.8%	[4]
Enantiopurity	>99%	[4]

1.4. Characterization Data for (S)-Metolachlor[4]

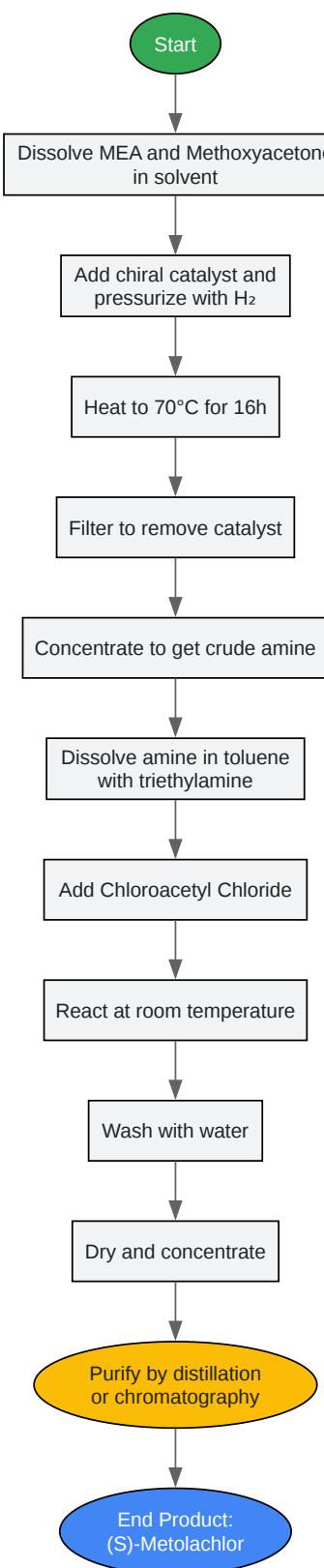
- IR (CHCl₃, cm⁻¹): ν_{max} 3409, 3019, 2969, 2877, 2401, 1593, 1465, 1385, 1215, 1103, 928, 669.
- ¹H NMR (200 MHz, CDCl₃) δ : 1.19 (d, J = 6.4 Hz, 3H), 1.26 (t, J = 7.5 Hz, 3H), 2.31 (s, 3H), 2.67 (q, J = 7.6 Hz, 2H), 3.32-3.37 (m, 3H), 3.39 (s, 3H), 6.88 (apparent t, J = 7.4 Hz, 1H), 7.00-7.06 (m, 2H).
- ¹³C NMR (50 MHz, CDCl₃) δ : 144.2, 135.5, 129.8, 128.7, 126.5, 121.7, 76.2, 58.9, 52.9, 24.2, 18.9, 18.5, 14.5.
- MS (m/z): 284 [M+1]⁺, 306 [M+Na]⁺.

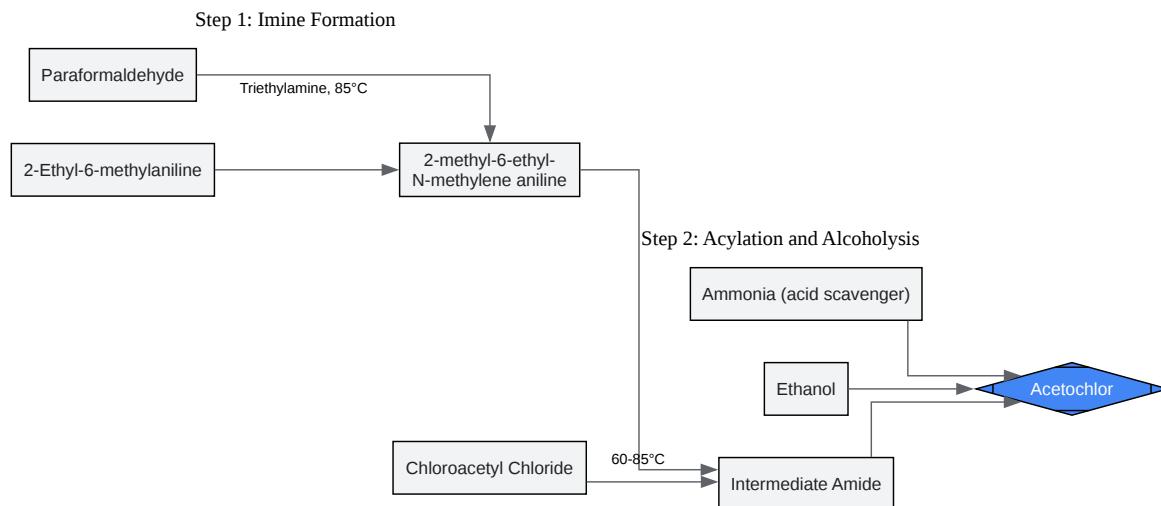
1.5. Diagrams

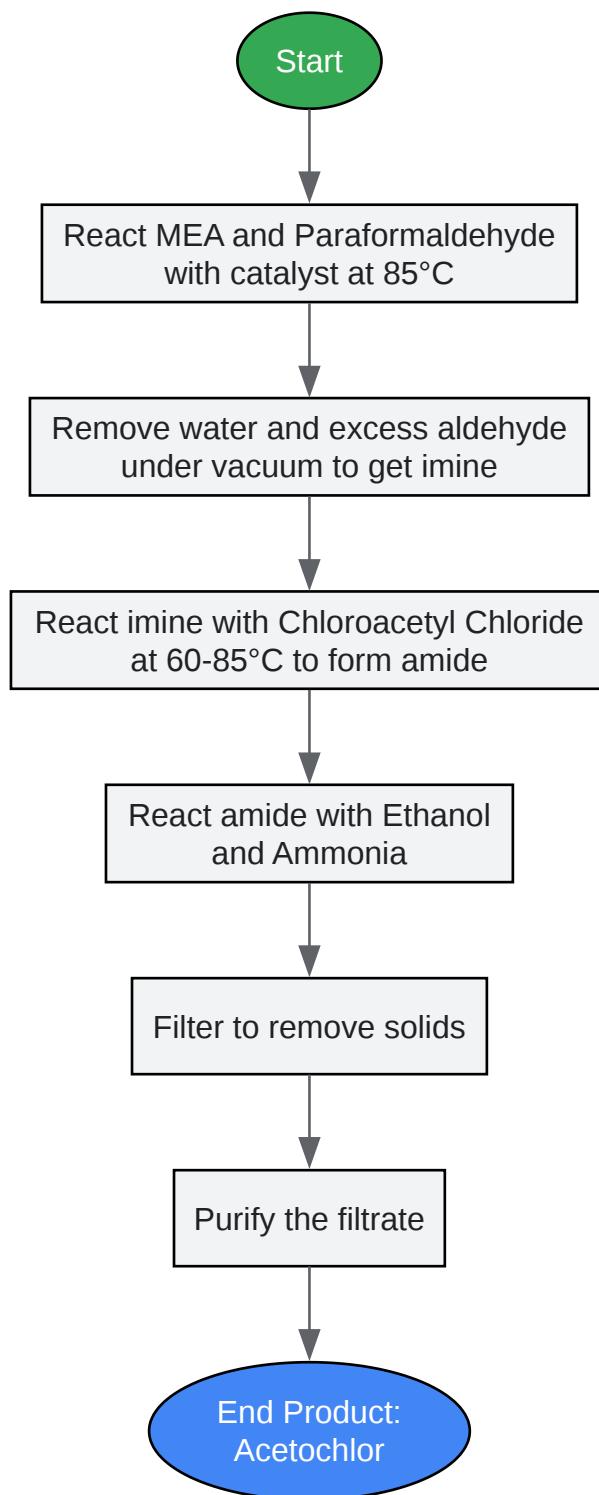


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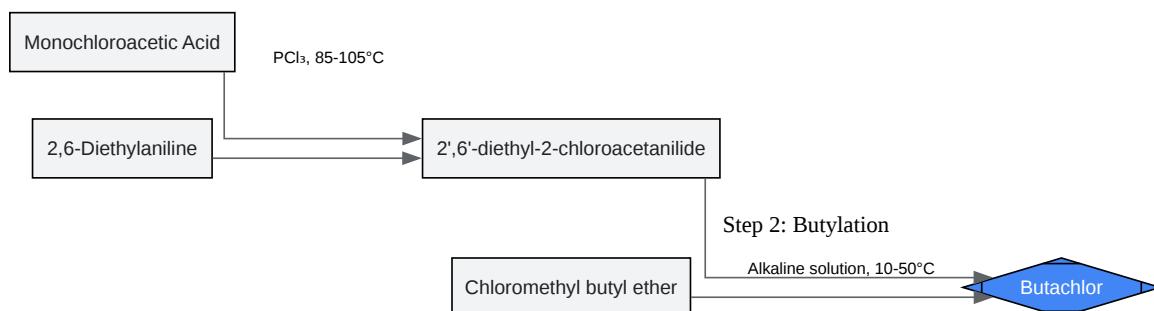
Caption: Synthesis pathway of (S)-Metolachlor.



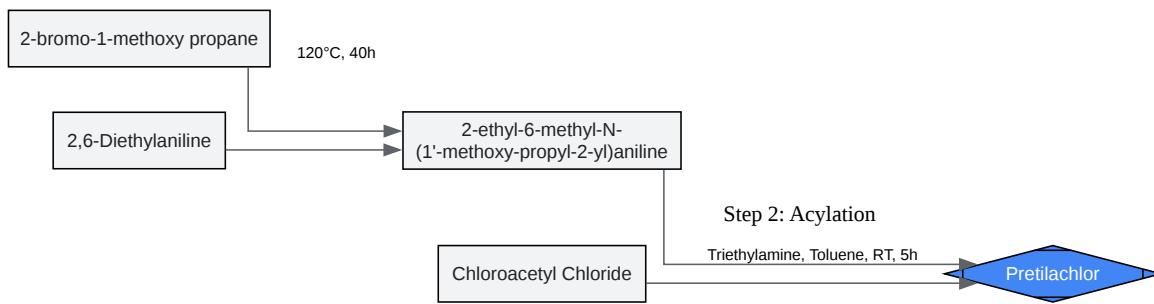




Step 1: Chloroacetylation



Step 1: Intermediate Synthesis

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